

Navigating the Spectroscopic Landscape of a Key Dasatinib Precursor

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A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for a pivotal intermediate in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy. The focus of this document is the compound scientifically known as tert-butyl (5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)(6-chloro-2-methylpyrimidin-4-yl)carbamate. This guide is intended to serve as a comprehensive resource for scientists and researchers involved in the synthesis and analysis of Dasatinib and its related compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **Dasatinib** intermediate-1.

¹H NMR Spectroscopy

Table 1: 1H NMR Spectroscopic Data



Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
10.02	S	1H	NH (amide)
8.32	S	1H	CH (thiazole)
7.42	d	1H	Ar-H
7.28	m	2H	Ar-H
6.95	S	1H	CH (pyrimidine)
2.65	S	3H	CH₃ (pyrimidine)
2.25	S	3H	CH₃ (aromatic)
1.5 (estimated)	S	9H	C(CH₃)₃ (Boc)

Note: The chemical shift for the tert-butyl protons was not explicitly stated in the source material and is an estimated value based on typical chemical shifts for Boc-protecting groups.

Infrared (IR) Spectroscopy

Detailed experimental IR data for this specific intermediate is not readily available in the public domain. However, characteristic vibrational frequencies can be predicted based on its functional groups.

Table 2: Predicted IR Absorption Bands

Functional Group	Predicted Wavenumber (cm ⁻¹)
N-H (amide)	3300-3500
C=O (amide)	1630-1690
C=O (carbamate)	1700-1730
C=N	1640-1690
C-CI	600-800



Mass Spectrometry (MS)

Quantitative mass spectrometry data providing the exact mass or fragmentation pattern is not specified in the available resources. The molecular weight of this intermediate is 522.45 g/mol, which would be a key feature in its mass spectrum.

Experimental Protocols

The following sections detail the methodologies for obtaining the cited spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum was recorded on a 300 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Synthesis of Dasatinib Intermediate-1

The synthesis of tert-butyl (5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)(6-chloro-2-methylpyrimidin-4-yl)carbamate is a multi-step process. A crucial step involves the reaction of 2-(6-chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid with a protecting group, followed by coupling with 2-chloro-6-methylaniline.

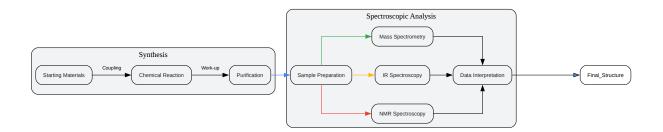
One reported synthesis involves the following steps:

- Protection: Methyl 2-(6-chloro-2-methylpyrimidin-4-yl-amino)thiazol-5-carboxylate is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of N,N-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF).
- Saponification: The resulting ester is saponified to the corresponding carboxylic acid.
- Amide Coupling: The carboxylic acid is then coupled with 2-chloro-6-methylaniline to form the final intermediate.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of **Dasatinib intermediate-1**.





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Caption: Workflow for Synthesis and Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of a key Dasatinib intermediate. For further in-depth analysis, it is recommended to consult the primary literature and patents detailing the synthesis and characterization of Dasatinib. The provided data and protocols should aid researchers in the successful identification and quality control of this important compound in the drug development pipeline.

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